molecular formula C13H6ClF5O B2359422 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol CAS No. 1962819-68-6

4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol

Cat. No.: B2359422
CAS No.: 1962819-68-6
M. Wt: 308.63
InChI Key: WNZOQANGJFCDQU-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is a useful research compound. Its molecular formula is C13H6ClF5O and its molecular weight is 308.63. The purity is usually 95%.
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Scientific Research Applications

Protoporphyrinogen IX Oxidase Inhibitors

The compound 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol has been utilized in the synthesis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. These structures display significant dihedral angles and distances between the farthest two atoms, implying a potential role in enzymatic inhibition processes. The molecules in these crystal structures are linked to form sheets via C-H...O interactions, indicating a complex molecular interaction network (Li et al., 2005).

High Glass-Transition Temperature Polymers

The compound is a key component in the synthesis of novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety. These polymers exhibit ultrahigh glass-transition temperatures and outstanding thermal stability, making them suitable for applications requiring materials with high thermal resistance. Additionally, these polymers are soluble in various organic solvents and form transparent and flexible films, indicating potential use in optical transparent materials (Liaw et al., 2007).

Material Science and Molecular Interaction

The compound has been associated with the study of molecular structures and interactions. For instance, it is related to the study of substituted pyrazolines and their crystal structures, indicating a role in understanding molecular geometry and interactions. The pyrazole ring in these compounds exists in an envelope conformation, and various intermolecular interactions, including C-H...π and C-Cl...π contacts, are observed. Such studies are crucial for the design of molecular materials with specific properties (Chopra et al., 2007).

Properties

IUPAC Name

4-chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF5O/c14-9-4-7(12(20)5-11(9)16)6-1-2-10(15)8(3-6)13(17,18)19/h1-5,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZOQANGJFCDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2O)F)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.